3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic framework with a substituted phenyl group
Scientific Research Applications
3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the bicyclic framework: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carbamoyl group: This step often involves the reaction of the bicyclic intermediate with an isocyanate derivative.
Substitution with the 2,4-dimethylphenyl group: This can be accomplished through a Friedel-Crafts acylation reaction, using the appropriate phenyl derivative and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives.
Mechanism of Action
The mechanism by which 3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
3-{[1-(2,4-Dimethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid: shares similarities with other bicyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a bicyclic structure with a substituted phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[1-(2,4-dimethylphenyl)ethylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-10-4-7-15(11(2)8-10)12(3)20-18(21)16-13-5-6-14(9-13)17(16)19(22)23/h4,7-8,12-14,16-17H,5-6,9H2,1-3H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMDIXKDNNYJBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2C3CCC(C3)C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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